(5Z)-5-[4-(heptyloxy)-3-methoxybenzylidene]-2-phenyl[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one
CAS No.:
Cat. No.: VC16288163
Molecular Formula: C25H27N3O3S
Molecular Weight: 449.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C25H27N3O3S |
|---|---|
| Molecular Weight | 449.6 g/mol |
| IUPAC Name | (5Z)-5-[(4-heptoxy-3-methoxyphenyl)methylidene]-2-phenyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one |
| Standard InChI | InChI=1S/C25H27N3O3S/c1-3-4-5-6-10-15-31-20-14-13-18(16-21(20)30-2)17-22-24(29)28-25(32-22)26-23(27-28)19-11-8-7-9-12-19/h7-9,11-14,16-17H,3-6,10,15H2,1-2H3/b22-17- |
| Standard InChI Key | FAISZUZGHWVGKY-XLNRJJMWSA-N |
| Isomeric SMILES | CCCCCCCOC1=C(C=C(C=C1)/C=C\2/C(=O)N3C(=NC(=N3)C4=CC=CC=C4)S2)OC |
| Canonical SMILES | CCCCCCCOC1=C(C=C(C=C1)C=C2C(=O)N3C(=NC(=N3)C4=CC=CC=C4)S2)OC |
Introduction
The compound (5Z)-5-[4-(heptyloxy)-3-methoxybenzylidene]-2-phenyl thiazolo[3,2-b] triazol-6(5H)-one is a complex organic molecule belonging to the class of thiazolo-triazole derivatives. It has garnered significant attention in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties.
Key Characteristics:
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Molecular Formula: C25H27N3O3S
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Molecular Weight: 449.6 g/mol
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Structural Features: The compound features a thiazolo-triazole core with a benzylidene moiety, which includes heptyloxy and methoxy groups attached to the benzene ring.
Synthesis of (5Z)-5-[4-(heptyloxy)-3-methoxybenzylidene]-2-phenyl13thiazolo[3,2-b]124triazol-6(5H)-one
The synthesis of this compound typically involves the condensation of suitable precursors containing thiazole and triazole moieties. The process requires controlled conditions such as temperature, reaction time, and the use of specific catalysts or solvents to ensure high yields and purity.
Synthesis Steps:
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Precursor Preparation: The synthesis begins with the preparation of thiazole and triazole precursors.
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Condensation Reaction: These precursors undergo a condensation reaction, often in the presence of a catalyst.
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Purification: The resulting compound is purified using techniques such as recrystallization or chromatography.
Chemical Reactions:
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Condensation Reactions: These are common for forming the thiazolo-triazole core.
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Substitution Reactions: These can modify the benzylidene moiety.
Biological Activities and Potential Applications
The compound has potential applications in medicine due to its biological activities. It is a subject of interest for further research to explore its efficacy against various biological targets.
Potential Applications:
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Antimicrobial Activity: Thiazolo-triazole derivatives have shown antimicrobial properties.
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Anticancer Activity: Some derivatives in this class exhibit anticancer activity, making them promising candidates for cancer therapy .
Analytical Techniques for Characterization
The structure of (5Z)-5-[4-(heptyloxy)-3-methoxybenzylidene]-2-phenyl thiazolo[3,2-b] triazol-6(5H)-one is confirmed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Analytical Techniques:
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NMR Spectroscopy: Provides detailed information about the molecular structure.
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Mass Spectrometry: Confirms the molecular weight and formula.
Future Directions:
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Biological Assays: In-depth biological assays are necessary to determine efficacy and specificity against target cells or organisms.
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Synthesis Optimization: Improving synthesis conditions to increase yield and purity.
Data Table: Key Characteristics of (5Z)-5-[4-(heptyloxy)-3-methoxybenzylidene]-2-phenyl13thiazolo[3,2-b]124triazol-6(5H)-one
| Property | Description |
|---|---|
| Molecular Formula | C25H27N3O3S |
| Molecular Weight | 449.6 g/mol |
| Structural Features | Thiazolo-triazole core with benzylidene moiety |
| Synthesis Method | Condensation reaction of thiazole and triazole precursors |
| Potential Applications | Antimicrobial and anticancer activities |
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